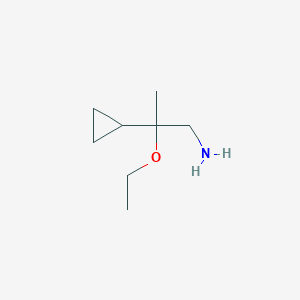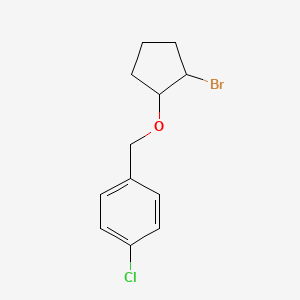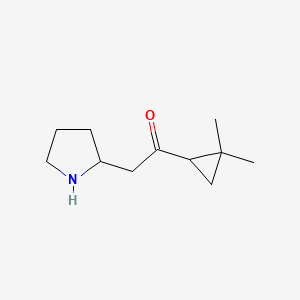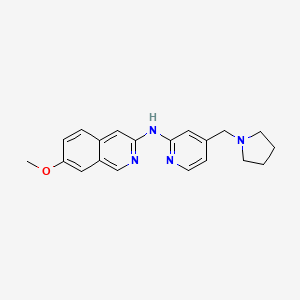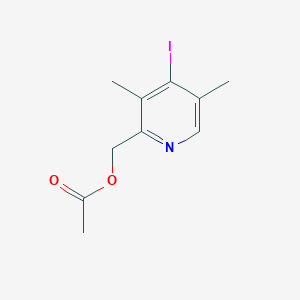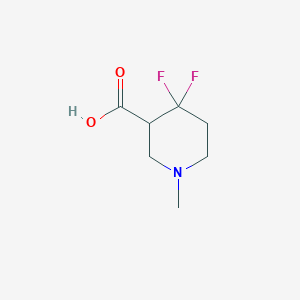
4,4-Difluoro-1-methylpiperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluoro-1-methylpiperidine-3-carboxylic acid is a fluorinated organic compound with the molecular formula C7H11F2NO2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-methylpiperidine-3-carboxylic acid typically involves the fluorination of piperidine derivatives. One common method includes the reaction of 1-methylpiperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the 4-position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4,4-Difluoro-1-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
4,4-Difluoro-1-methylpiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.
作用機序
The mechanism of action of 4,4-Difluoro-1-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-Fluoro-1-methylpiperidine-3-carboxylic acid
- 4,4-Dichloro-1-methylpiperidine-3-carboxylic acid
- 4,4-Dibromo-1-methylpiperidine-3-carboxylic acid
Uniqueness
4,4-Difluoro-1-methylpiperidine-3-carboxylic acid is unique due to the presence of two fluorine atoms at the 4-position, which significantly alters its chemical and physical properties compared to its analogs. The fluorine atoms increase the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various applications.
特性
分子式 |
C7H11F2NO2 |
|---|---|
分子量 |
179.16 g/mol |
IUPAC名 |
4,4-difluoro-1-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C7H11F2NO2/c1-10-3-2-7(8,9)5(4-10)6(11)12/h5H,2-4H2,1H3,(H,11,12) |
InChIキー |
QYDZWBVKISKZPR-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C(C1)C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


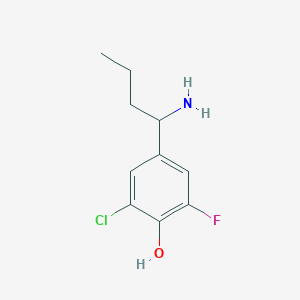
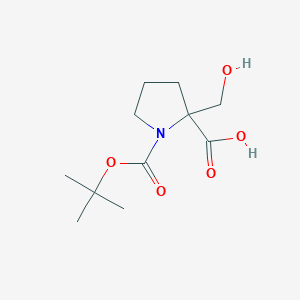
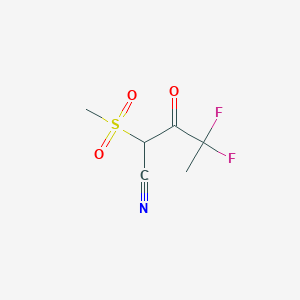
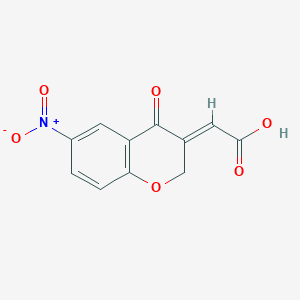

![1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13076349.png)
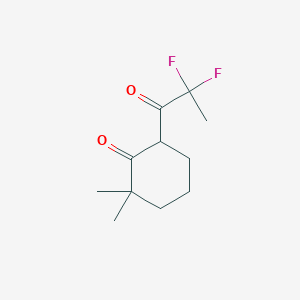
![6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13076363.png)
![4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076380.png)
